![molecular formula C18H13FN2O3S B3555343 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3555343.png)
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-fluorophenyl)acetamide
Overview
Description
The compound “2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid” is a related compound . Another related compound is "2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE" .
Molecular Structure Analysis
The molecular formula for the related compound “2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE” is C12H11N3O3S .Physical And Chemical Properties Analysis
The molecular weight of the related compound “2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE” is 277.3 .Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to improve mitochondrial function and reduce the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-fluorophenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is relatively easy to work with. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can easily form adducts with other molecules, which can complicate data interpretation. In addition, this compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-fluorophenyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of this compound derivatives for the treatment of various diseases. Another area of interest is the elucidation of the mechanism of action of this compound. Researchers are working to identify the specific enzymes and signaling pathways that are targeted by this compound. Finally, researchers are exploring the potential of this compound for the treatment of neurological disorders. Studies are underway to determine the efficacy of this compound in animal models of Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its anti-inflammatory properties and its ability to reduce oxidative stress. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-7-1-2-8-14(13)20-17(22)11-21-15-9-3-5-12-6-4-10-16(18(12)15)25(21,23)24/h1-10H,11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWDXMQSYFFBJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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